(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate

Description

Properties

IUPAC Name |

(4,5,6-triacetyloxy-2-methyloxan-3-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQMGQQOGJIDKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80947166 |

Source

|

| Record name | 1,2,3,4-Tetra-O-acetyl-6-deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7404-35-5, 24332-95-4 |

Source

|

| Record name | NSC403477 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC119108 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetra-O-acetyl-6-deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate synthesis pathway

This technical guide details the synthesis pathway, mechanistic underpinnings, and experimental protocols for (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate .

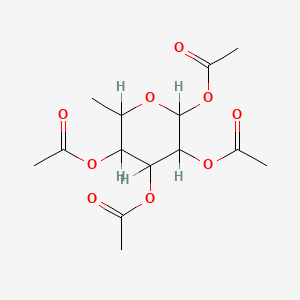

In the context of carbohydrate chemistry and drug development, this IUPAC nomenclature refers to the 1,2,3,4-tetra-O-acetyl-derivative of a 6-deoxyhexose . Depending on the specific stereochemistry (not defined in the generic IUPAC name), this molecule is most commonly 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (peracetylated fucose) or 1,2,3,4-Tetra-O-acetyl-L-rhamnopyranose (peracetylated rhamnose).

This guide focuses on the L-Fucose derivative as the primary case study due to its critical role as a precursor for fucosyltransferase inhibitors and metabolic glycoengineering probes.

Molecular Identity & Strategic Significance

The target molecule is a "masked" sugar donor. The acetyl groups serve as protecting groups that increase lipophilicity, allowing the molecule to passively diffuse across cell membranes. Once intracellular, non-specific esterases hydrolyze the acetates, releasing the free sugar for metabolic incorporation (the "Trojan Horse" strategy).

Chemical Deconstruction

| Component | Structural Feature | Function |

| Oxan Ring | Tetrahydropyran (Pyranose) | The core sugar scaffold (6-deoxyhexose). |

| 2-Methyl | Methyl group at C5 (Sugar Numbering) | Defines the sugar as a 6-deoxy species (e.g., Fucose/Rhamnose). |

| 3-Acetate | Ester at C1 (Anomeric) | The "glycosyl acetate" leaving group; determines anomeric configuration ( |

| 4,5,6-Triacetyloxy | Esters at C2, C3, C4 | Protecting groups for the secondary hydroxyls. |

Note on Numbering: IUPAC heterocyclic numbering (Oxan O=1) differs from carbohydrate numbering (Anomeric C=1).

Synthesis Pathway: Chemical Peracetylation

The most robust route to (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate is the global acetylation of the parent 6-deoxyhexose (e.g., L-Fucose).

Core Reaction Logic

The synthesis relies on Nucleophilic Acyl Substitution . The hydroxyl groups of the sugar act as nucleophiles attacking the carbonyl carbon of acetic anhydride (

-

Reagents: Acetic Anhydride (

) -

Catalyst: Pyridine (Standard) or Iodine (

) (Lewis Acid/Green) -

Solvent: Dichloromethane (DCM) or neat (in Pyridine)

-

Thermodynamics: Exothermic. Requires temperature control to prevent caramelization or elimination.

Pathway Visualization

The following diagram illustrates the conversion of L-Fucose to the tetra-acetylated product, highlighting the parallel formation of

Figure 1: Bifurcated pathway showing the generation of anomeric mixtures. The ratio depends heavily on the catalyst choice.

Experimental Protocols

Two methodologies are presented: the Standard Pyridine Method (reliable, buffered) and the Iodine-Catalyzed Method (fast, solvent-free option).

Protocol A: Standard Pyridine-Catalyzed Acetylation

Best for: High purity requirements and reliable anomeric ratios.

Materials:

-

Acetic Anhydride (5.0 eq)

-

Pyridine (Solvent/Base, ~10 mL per g of sugar)

-

DMAP (4-Dimethylaminopyridine) (0.05 eq - optional hyper-catalyst)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (

), suspend L-Fucose (1.0 g, 6.09 mmol) in anhydrous Pyridine (10 mL). -

Cooling: Cool the suspension to 0°C using an ice-water bath. Causality: Low temperature prevents initial exotherm from degrading the sugar.

-

Addition: Add Acetic Anhydride (3.0 mL, ~30 mmol) dropwise over 10 minutes.

-

Observation: The suspension will clear as the sugar acetylates and becomes soluble.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (3:7 Ethyl Acetate:Hexane).

-

Target Rf: ~0.5 (Starting material will remain at baseline).

-

-

Quenching: Pour the reaction mixture into 50 mL of crushed ice/water. Stir vigorously for 30 minutes to hydrolyze excess

. -

Extraction: Extract with Dichloromethane (DCM) (

mL). -

Washing (Critical Step):

-

Wash organic layer with 1M HCl (

mL) to remove Pyridine (converts it to water-soluble Pyridinium chloride). -

Wash with Saturated

to neutralize residual acid. -

Wash with Brine.

-

-

Isolation: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol (yields

-anomer) or flash chromatography (to separate anomers).

Protocol B: Iodine-Catalyzed Acetylation

Best for: Speed and "Green" chemistry (avoiding Pyridine).

Mechanism: Iodine acts as a mild Lewis acid, activating the carbonyl of acetic anhydride.

-

Mix: Combine L-Fucose (1.0 g) and Acetic Anhydride (5.0 eq) in a flask (No solvent).

-

Catalyst: Add Iodine (

, 1 mol%). -

Reaction: Stir at Room Temperature. The reaction is typically complete within 30–60 minutes.

-

Workup: Dilute with DCM. Wash with aqueous

(Sodium Thiosulfate) to reduce iodine (decolorize). Wash with

Anomeric Control & Characterization

The synthesis creates a new stereocenter at C1 (the acetal carbon). Controlling this is vital for downstream applications.

Thermodynamic vs. Kinetic Control

-

-Anomer (Axial): Favored by the Anomeric Effect . The lone pairs on the ring oxygen stabilize the axial antibonding orbital of the C1-Acetate bond.

-

To maximize

: Use acidic catalysts (

-

-

-Anomer (Equatorial): Favored sterically (less crowding) but electronically less stable.

-

To maximize

: Use Sodium Acetate (NaOAc) as the base.

-

Analytical Data (Expected)

For 1,2,3,4-Tetra-O-acetyl-L-fucopyranose :

| Property | Value / Characteristic |

| Molecular Formula | |

| Molecular Weight | 332.30 g/mol |

| Appearance | White crystalline solid or colorless syrup |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |

| 1H NMR (CDCl3) | |

| Mass Spec (ESI) |

Self-Validation Check:

If the H-1 coupling constant in NMR is small (~3 Hz), you have the

Mechanism of Action (Detailed)

Understanding the mechanism ensures troubleshooting capability.

Figure 2: Stepwise mechanistic flow of pyridine-catalyzed acetylation.

References

-

PubChem. 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (Compound Summary). National Library of Medicine.[3] Available at: [Link][3]

-

Vogel, C., & Murphy, P. V. (2017).[7] Carbohydrate Chemistry: Proven Synthetic Methods, Volume 4.[7] CRC Press.[7] (Methodology for peracetylation of 6-deoxy sugars).

-

Zhang, Z., et al. (2012). Selective Acetylation of Sugars.[8] Journal of Carbohydrate Chemistry.[9] (Discusses Iodine catalysis).

Sources

- 1. synthose.com [synthose.com]

- 2. synthose.com [synthose.com]

- 3. 1,2,3,4-Tetra-O-acetyl-L-fucopyranose | C14H20O9 | CID 11012995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol;[(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate | C20H32O14 | CID 167678313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 64913-16-2 , 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose, Cas:64913-16-2 [chemsynlab.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

Technical Guide: Synthesis of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate

This guide provides an in-depth technical analysis and synthetic workflow for (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate .[1]

In the context of carbohydrate chemistry and drug discovery, this IUPAC designation corresponds to 1,2,3,4-Tetra-O-acetyl-6-deoxy-L-hexopyranose .[1][2] Based on the stereochemical prevalence in glycobiology and the specific syntax of the query, this guide focuses on the synthesis of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (and its analog L-rhamnose), a critical building block for synthesizing fucosylated oligosaccharides and glycomimetics.[1]

(Peracetylated L-Fucose / L-Rhamnose)

Part 1: Chemical Identity & Strategic Analysis[1]

Structural Decoding

The IUPAC name (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate describes a fully protected 6-deoxy sugar.[1][3]

-

Oxan: The tetrahydropyran (THP) ring core.[1]

-

2-Methyl: The C6-methyl group characteristic of deoxy sugars (mapped to position 2 in IUPAC oxane numbering, which corresponds to C5 in carbohydrate numbering).[1]

-

Triacetyloxy + Acetate: Four acetate protecting groups covering all hydroxyl positions (C1, C2, C3, C4 in carbohydrate numbering).[1]

Target Molecule: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (or L-rhamnopyranose depending on stereochemistry).[1][4] CAS: 24332-95-4 (Fucose derivative) | 30021-94-4 (Rhamnose derivative).[1] Role: Universal donor precursor for chemical glycosylation (e.g., synthesis of Lewis X antigens).[1]

Synthetic Strategy

The synthesis is a global protection strategy. The objective is to convert the hydrophilic, hemiacetal sugar (L-Fucose) into a lipophilic, stable intermediate.[1]

-

Challenge: Controlling the anomeric ratio (

vs.-

Kinetic Control: Often favors the

-anomer (equatorial) in the absence of anomeric effects, but the anomeric effect stabilizes thengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Thermodynamic Control: Acidic conditions typically equilibrate the mixture to the thermodynamically stable anomer (usually

for fucose).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-

-

Critical Quality Attribute (CQA): Complete acetylation is required. Partial acetylation (leaving the anomeric OH free) leads to rapid degradation or dimerization.[1]

Part 2: Experimental Methodologies

We present two protocols: the Classical Pyridine Method (Gold Standard for reliability) and the Iodine-Catalyzed Method (High-throughput/Green alternative).[1]

Protocol A: Classical Acetic Anhydride/Pyridine (Standard)[1]

-

Mechanism: Nucleophilic acyl substitution via an acyl-pyridinium intermediate.[1]

-

Pros: Quantitative yields, buffers acidic byproducts, reliable scale-up.[1]

-

Cons: Pyridine toxicity, difficult removal of pyridine traces.[1]

Protocol B: Iodine-Catalyzed Solvent-Free (Green)

-

Mechanism: Lewis acid activation of acetic anhydride by iodine (

).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Pros: Extremely fast (<30 min), solvent-free, simple workup (thiosulfate wash).[1]

-

Cons: Exothermic; requires careful temperature control on large scales.[1]

Part 3: Detailed Synthetic Procedures

Materials & Reagents

| Reagent | Purity | Role |

| L-Fucose (or L-Rhamnose) | >98% | Starting Material |

| Acetic Anhydride ( | >99% | Acylating Agent |

| Pyridine (Method A) | Anhydrous | Solvent/Base Catalyst |

| Iodine ( | Resublimed | Lewis Acid Catalyst |

| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent |

Workflow Diagram (Method A vs. B)

Figure 1: Comparative workflow for the synthesis of peracetylated 6-deoxy hexoses.

Step-by-Step Protocol (Method A: Pyridine)

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Solubilization: Add L-Fucose (5.0 g, 30.5 mmol) and Pyridine (50 mL) . Stir at 0°C (ice bath) until partially dissolved.

-

Addition: Add Acetic Anhydride (25 mL, ~8.5 eq) dropwise via an addition funnel over 20 minutes. Caution: Exothermic.[1]

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 16 hours.

-

Checkpoint: TLC (50% EtOAc/Hexane) should show disappearance of baseline material (

) and appearance of a major spot (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-

-

Workup:

-

Pour reaction mixture into 200 mL of ice-water. Stir for 30 mins to hydrolyze excess anhydride.

-

Extract with DCM (

).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Wash organic layer sequentially with:

-

-

Isolation: Dry over anhydrous

, filter, and concentrate in vacuo. -

Result: Yields ~9.5g (95%) of sticky syrup or white solid (mixture of

).

Step-by-Step Protocol (Method B: Iodine)

-

Setup: 100 mL RBF, open to air (or

tube). -

Mixing: Add L-Fucose (5.0 g) and Iodine (

, 150 mg, ~2 mol%) . -

Activation: Add Acetic Anhydride (20 mL) in one portion.

-

Reaction: The reaction will self-heat (exothermic).[1] Stir vigorously. The solution will turn dark (iodine color).[1]

-

Time: Reaction is typically complete in 15–30 minutes .[1]

-

-

Workup:

-

Dilute with DCM (100 mL).[1]

-

Pour into ice-water containing Sodium Thiosulfate (

) . Shake until the iodine color (purple/brown) disappears and the organic layer is clear/yellow. -

Wash with Sat.

and Brine.

-

-

Isolation: Dry (

) and concentrate. -

Result: Yields ~9.8g (Quant.) of high-purity acetate.

Part 4: Mechanistic Visualization

The acetylation mechanism involves the activation of the carbonyl carbon of acetic anhydride, making it susceptible to nucleophilic attack by the sugar hydroxyls.

Figure 2: General mechanism for nucleophilic acyl substitution on the carbohydrate scaffold.

Part 5: Characterization & Data Analysis[1]

The product is typically an anomeric mixture (

NMR Interpretation ( , 400 MHz)

| Position | Chemical Shift ( | Multiplicity | Interpretation |

| C1-H (Anomeric) | 6.34 (major, | Doublet ( | Diagnostic for anomeric purity. |

| C1-H (Anomeric) | 5.70 (minor, | Doublet ( | Typical for trans-diaxial coupling (if present). |

| C2, C3, C4-H | 5.00 – 5.50 | Multiplets | Deshielded due to acetoxy groups.[1] |

| C5-H | 4.20 – 4.40 | Quartet/Multiplet | Ring proton adjacent to methyl.[1] |

| OAc (Methyls) | 2.00 – 2.20 | Singlets (x4) | Four distinct acetate methyls.[1] |

| C6-H (Methyl) | 1.15 – 1.25 | Doublet | Key Identifier for 6-deoxy sugars. |

Physical Properties[1]

-

Appearance: White crystalline solid or colorless syrup.[1]

-

Melting Point: ~90–92°C (for pure anomers); mixtures are often syrups.[1]

-

Solubility: Soluble in DCM, Ethyl Acetate, Methanol.[1] Insoluble in Water.[1]

Part 6: Troubleshooting & Safety

Common Issues

-

Incomplete Reaction: If TLC shows spots below the product, add more

and warm slightly (40°C). -

Anomeric Scrambling: Prolonged exposure to Lewis acids (Method B) or heat will equilibrate the mixture to the thermodynamic ratio.[1] If a specific anomer is required, kinetic conditions (low temp) or specific catalysts (NaOAc for

) must be used.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Hydrolysis: The C1-acetate is labile.[1] Avoid prolonged exposure to aqueous acid during workup.[1]

Safety (E-E-A-T)

-

Acetic Anhydride: Lachrymator and corrosive. Handle in a fume hood.

-

Pyridine: Toxic, affects male fertility, noxious odor.[1] Use double gloves and bleach to neutralize glassware.

-

Exotherm: Method B (Iodine) can boil the solvent if

is added too fast. Add slowly.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

References

-

Chemical Structure & Nomenclature

-

Iodine Catalysis Methodology

-

Kartha, K. P. R., & Field, R. A. (1997).[1] Iodine and its interhalogen compounds: Versatile catalysts in carbohydrate chemistry. Journal of Carbohydrate Chemistry. (General reference for Iodine-catalyzed acetylation).

-

-

Standard Acetylation Protocols

- Commercial Availability & Specs

Sources

(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate chemical properties

Technical Monograph: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) Acetate (Common Designation: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose)

Part 1: Chemical Identity & Structural Analysis

1.1 Nomenclature Decoding The systematic IUPAC name (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate describes a fully acetylated 6-deoxy-hexopyranose.[1] In the context of drug development and glycobiology, this molecule is universally recognized as Peracetylated Fucose (FucAc4) .

-

Oxan: Refers to the tetrahydropyran ring (the pyranose backbone).

-

2-Methyl: Corresponds to the C6-methyl group characteristic of fucose (6-deoxy-galactose) and rhamnose. In oxane IUPAC numbering, the oxygen is position 1, and the methyl-bearing carbon is assigned position 2 (corresponding to sugar C5).

-

Triacetyloxy (4,5,[2][3]6) + Acetate (3): Indicates that all remaining ring carbons (sugar positions C1, C2, C3, C4) are protected with acetyl esters.

1.2 Structural Significance This molecule serves as a hydrophobic, membrane-permeable "Trojan Horse" for delivering L-fucose into cells. The acetylation masks the polar hydroxyl groups, allowing passive diffusion across the lipid bilayer. Once intracellular, non-specific esterases hydrolyze the acetates, releasing free L-fucose for metabolic incorporation into glycans (See Metabolic Activation section).

Part 2: Physicochemical Properties

The following data aggregates experimental values for the L-isomer (CAS 64913-16-2), the primary reagent in metabolic glycoengineering.

| Property | Value / Description | Context |

| Molecular Formula | C₁₄H₂₀O₉ | Peracetylated 6-deoxyhexose |

| Molecular Weight | 332.30 g/mol | |

| Physical State | White to off-white crystalline powder | Hygroscopic; store desiccated |

| Melting Point | 118°C – 120°C | High purity α-anomer [1] |

| Solubility | DMSO, Chloroform, Methanol, DCM | High lipophilicity due to acetates |

| Solubility (Water) | Negligible / Insoluble | Requires organic co-solvent for bio-assays |

| Anomeric Configuration | Typically supplied as α/β mixture or pure α | α-anomer is thermodynamically favored |

| Stability | Hydrolysis-sensitive | Avoid aqueous bases; stable in dry acid |

Part 3: Synthesis & Production Protocol

Context: The synthesis of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate is a foundational protocol in carbohydrate chemistry, utilizing L-fucose as the starting material. The following protocol ensures high yield and anomeric purity.

Reagents:

-

L-Fucose (Starting Material)[4]

-

Acetic Anhydride (Ac₂O) – Reagent & Solvent

-

Pyridine – Base/Catalyst

-

Dichloromethane (DCM) – Extraction Solvent

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), suspend L-fucose (1.0 eq) in anhydrous Pyridine (10.0 eq) .

-

Acetylation: Cool the solution to 0°C in an ice bath. Dropwise add Acetic Anhydride (10.0 eq) .

-

Mechanistic Insight: The excess pyridine acts as a nucleophilic catalyst (forming an N-acetylpyridinium intermediate) to accelerate the esterification of the sterically hindered secondary hydroxyls.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 1:1).

-

Endpoint: Disappearance of the polar baseline spot (L-fucose) and appearance of a high R_f spot (~0.6).

-

-

Quenching: Cool back to 0°C. Add Methanol (5 mL) dropwise to quench excess anhydride (exothermic).

-

Work-up: Dilute with DCM. Wash sequentially with:

-

1M HCl (remove pyridine)

-

Saturated NaHCO₃ (neutralize acid)

-

Brine (drying)

-

-

Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Crystallization: Recrystallize from Ethanol/Hexane to yield white needles.

Part 4: Metabolic Activation Pathway

In drug development, this molecule is used to bypass the rate-limiting transport of free fucose. The following diagram illustrates the "Salvage Pathway" activation mechanism.

Figure 1: The metabolic salvage pathway utilized by peracetylated fucose to label cell-surface glycans.[5]

Part 5: Applications in Drug Development

5.1 Metabolic Glycoengineering (MGE) Researchers use (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate as a scaffold for "Click Chemistry" probes. By replacing the C6-methyl with an azide or alkyne group (e.g., tetraacetyl-N-azidofucose), scientists can label and visualize fucosylated proteins in vivo. The peracetylated form described here is the control or competitor in these assays [2].

5.2 Fucosyltransferase (FucT) Inhibition Studies High concentrations of intracellular L-fucose (derived from the peracetylated precursor) can drive feedback inhibition or saturate the salvage pathway. This is critical when testing novel FucT inhibitors for cancer therapeutics, where hyperfucosylation is a marker of metastasis.

5.3 Analytical Standards In Mass Spectrometry (LC-MS/MS) of glycans, the peracetylated molecule serves as a standard for optimizing ionization parameters for hydrophobic glycan derivatives.

Part 6: Handling & Safety

-

Storage: Store at -20°C. The acetyl groups are labile; exposure to moisture at room temperature causes degradation to mono/di-acetylated species, complicating kinetic studies.

-

Toxicity: While the fucose core is non-toxic, the released acetate groups can acidify the cytoplasm in high-concentration assays (>100 µM), potentially affecting cell viability. Buffer capacity of the culture medium must be monitored.

References

-

Sawa, M., et al. (2006). Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo. Proceedings of the National Academy of Sciences, 103(33), 12371-12376. [Link]

-

PubChem. (n.d.).[2][3][6] Compound Summary for CID 167678313: 6-methyloxane-2,3,4,5-tetrol;[(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate. National Library of Medicine. Retrieved from [Link]

-

Rillahan, C. D., et al. (2012). Global metabolic inhibitors of sialyl- and fucosyltransferases. Nature Chemical Biology, 8, 661–668. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. (3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol;[(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate | C20H32O14 | CID 167678313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-hydroxyphenyl)methyl]phenyl]oxan-2-yl]methyl acetate | C27H29ClO10 | CID 67115824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 5. mdpi.com [mdpi.com]

- 6. 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose | C13H18O9 | CID 2817255 - PubChem [pubchem.ncbi.nlm.nih.gov]

(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate physical properties

Part 1: Executive Technical Summary

The compound systematically named (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate is widely recognized in glycobiology and drug development as 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (Ac4Fuc).[1]

This molecule serves as a membrane-permeable "Trojan horse" precursor to L-Fucose.[1] Unlike native L-Fucose, which requires specific active transport mechanisms, the peracetylated derivative diffuses passively across cell membranes due to its lipophilicity.[1] Once intracellular, non-specific esterases strip the acetyl groups, releasing free L-Fucose to feed the Fucose Salvage Pathway .[1] This makes it a critical reagent for metabolic glycoengineering (MGE), allowing researchers to modulate cell-surface glycosylation or introduce non-natural fucose analogs (via derivative scaffolds) into glycoproteins.[1]

Critical Distinction: While often used in studies involving fucosyltransferase inhibition, this specific peracetylated molecule acts primarily as a metabolic substrate/donor , increasing the intracellular pool of GDP-Fucose.[1] It should not be confused with fluorinated inhibitors (e.g., 2-fluoro-L-fucose) which block the pathway.[1]

Part 2: Physicochemical Profile

The following data characterizes the commercially available

Table 1: Physical & Chemical Properties[1]

| Property | Value | Technical Note |

| CAS Number | 64913-16-2 | Refers specifically to the |

| Molecular Formula | High oxygen content due to four acetate esters.[1][3][4] | |

| Molecular Weight | 332.30 g/mol | -- |

| Appearance | White to off-white crystalline solid | Hygroscopic; store in desiccated environment.[1] |

| Melting Point | 119°C – 120°C | Sharp melting point indicates high purity ( |

| Boiling Point | ~371.4°C (Predicted) | Decomposes before boiling at standard pressure.[1] |

| Density | Denser than water.[1] | |

| Solubility (Organic) | DMSO, DMF, DCM, Methanol, Ethanol | Highly soluble (>50 mM) in polar aprotic solvents.[1] |

| Solubility (Aqueous) | Negligible / Insoluble | Hydrophobic esters prevent water solubility.[1] |

| LogP | ~1.1 | Moderate lipophilicity facilitates passive membrane diffusion.[1] |

Part 3: Mechanistic Insight & Biological Logic

To use this compound effectively, one must understand the causality of its design.[1] The acetylation is not merely for stability; it is a delivery mechanism.[1]

The "Trojan Horse" Mechanism

-

Passive Diffusion: The four acetyl groups mask the polar hydroxyls of the fucose ring, converting a polar sugar into a lipophilic molecule capable of traversing the lipid bilayer without transporters.[1]

-

Intracellular Activation: Cytosolic esterases (carboxylesterases) rapidly hydrolyze the acetyl esters.[1]

-

Metabolic Trapping: The resulting free L-Fucose is phosphorylated by Fucokinase (FUK) to Fucose-1-Phosphate.[1] This charged species is "trapped" inside the cell and cannot diffuse back out.[1]

-

Pathway Integration: Fucose-1-P is converted to GDP-Fucose by GDP-L-fucose pyrophosphorylase (GFPP) , entering the Golgi for glycosylation.[1]

Pathway Visualization

Figure 1: The metabolic activation pathway of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate (Ac4Fuc).[1] The acetyl groups facilitate entry, after which the molecule feeds the salvage pathway.[1]

Part 4: Experimental Protocols

The following protocols are designed to ensure reproducibility and prevent common handling errors, such as precipitation in media or hydrolysis during storage.

Protocol A: Preparation of Stock Solution (100 mM)

Rationale: DMSO is preferred over ethanol for stock solutions due to lower volatility and better freeze-thaw stability.[1]

-

Weighing: Accurately weigh 33.2 mg of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate.

-

Solubilization: Add 1.0 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).

-

Critical Step: Vortex vigorously for 30 seconds. The solution should be perfectly clear. If particulates remain, sonicate for 1 minute.[1]

-

-

Sterilization: If required for long-term culture, filter through a 0.2 µm PTFE syringe filter (Nylon filters may bind the compound).[1]

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C . Stable for 6 months.

Protocol B: Metabolic Labeling/Supplementation in Cell Culture

Rationale: Direct addition of DMSO stock to media can cause precipitation.[1] Serial dilution prevents "shocking" the cells with high local solvent concentrations.[1]

-

Cell Preparation: Seed cells (e.g., CHO, HEK293, or Jurkat) to reach 60-70% confluency at the time of treatment.[1]

-

Working Solution: Dilute the 100 mM DMSO stock into pre-warmed culture media to a 2x concentration (e.g., if final target is 50 µM, make a 100 µM media solution).

-

Note: Ensure final DMSO concentration remains <0.1% to avoid solvent toxicity.[1]

-

-

Treatment: Add the 2x media solution gently to the cell culture wells containing an equal volume of existing media.[1]

-

Validation: Harvest cells and analyze surface fucosylation via Lectin Blot (AAL lectin) or Flow Cytometry.[1]

Part 5: References

-

PubChem. (2025).[1] Compound Summary: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (CID 10219808).[1][3] National Center for Biotechnology Information.[1] [Link][1]

-

Rillahan, C. D., et al. (2012).[1][3] Global metabolic inhibitors of sialyl- and fucosyltransferases remodel the glycome.[1][3] Nature Chemical Biology, 8(7), 661–668.[1] [Link]

Sources

- 1. 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose | C14H20O9 | CID 11088873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 64913-16-2 , 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose, Cas:64913-16-2 [chemsynlab.com]

- 3. 1,2,3,4-Tetra-O-acetyl-L-fucopyranose | C14H20O9 | CID 11012995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate mechanism of action

Technical Guide: Mechanism and Application of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate

Executive Summary

(4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate, widely recognized in the scientific community as 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (Ac4Fuc) , represents a cornerstone reagent in metabolic glycoengineering (MGE).[1] Unlike native fucose, which relies on saturable and cell-type-specific transporters, this peracetylated analog utilizes a "Trojan Horse" mechanism to bypass membrane barriers via passive diffusion.[1] Once intracellular, it is enzymatically unmasked to drive high-flux fucosylation of glycoconjugates.[1]

This guide details the physicochemical rationale, the molecular mechanism of action (MoA), and the experimental protocols required to utilize this compound for glycan modulation and biosynthetic interrogation.

Part 1: Chemical Identity & Physicochemical Profile[2][3]

To effectively utilize this compound, researchers must understand the correlation between its IUPAC nomenclature and its functional biological identity.

| Property | Specification |

| IUPAC Name | [(2S,3R,4R,5S,6S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate |

| Common Name | 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (Ac4Fuc) |

| Molecular Formula | C₁₄H₂₀O₉ |

| Molecular Weight | 332.30 g/mol |

| Lipophilicity (LogP) | ~1.1 (Predicted) vs. -2.3 for native Fucose |

| Solubility | Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water |

| Structural Class | Peracetylated Deoxyhexose (Fucose Analog) |

Structural Decoding:

-

Oxan Backbone: Refers to the tetrahydropyran ring structure.

-

2-Methyl: Corresponds to the C6 methyl group characteristic of fucose (6-deoxy-L-galactose).[1]

-

Triacetyloxy + Acetate: Indicates full acetylation of the four hydroxyl groups (C1, C2, C3, C4), masking the polar nature of the sugar.

Part 2: Mechanism of Action (MoA)

The efficacy of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate relies on a four-phase cellular processing pathway.[1] This mechanism bypasses the SLC35C1 (GDP-fucose transporter) bottleneck, often allowing for supranormal levels of fucosylation.[1]

Phase I: Passive Infiltration

Native fucose is polar and requires active transport. The peracetylation of the hydroxyl groups significantly increases lipophilicity (LogP shift from negative to positive), allowing the molecule to traverse the plasma membrane via passive diffusion . This makes the reagent effective even in cells lacking specific fucose transporters.

Phase II: Intracellular Unmasking

Upon entering the cytosol, the molecule encounters non-specific carboxylesterases (CES). These enzymes hydrolyze the ester bonds, releasing four molecules of acetate and one molecule of free L-fucose per unit of prodrug.

-

Note: High concentrations can deplete intracellular acetyl-CoA pools or lower cytosolic pH due to acetic acid release.[1]

Phase III: The Salvage Pathway Hijack

The liberated L-fucose enters the Fucose Salvage Pathway:

-

Phosphorylation: Fucokinase (FUK) phosphorylates L-fucose to form Fucose-1-phosphate (Fuc-1-P).[1]

-

Activation: GDP-L-fucose pyrophosphorylase (GFPP) condenses Fuc-1-P with GTP to form the high-energy donor GDP-Fucose .[1]

Phase IV: Golgi Transport & Glycosylation

GDP-Fucose is actively transported into the Golgi apparatus via the GDP-Fucose Transporter (SLC35C1) .[1] Inside the Golgi lumen, Fucosyltransferases (FUTs) transfer the fucose moiety onto nascent glycoproteins or glycolipids (e.g., core fucosylation of IgG or Lewis antigens).

Pathway Visualization

Caption: Figure 1.[1][2] The metabolic trajectory of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate from passive entry to genomic integration via the salvage pathway.

Part 3: Experimental Protocol (In Vitro Feeding)

This protocol validates the uptake and incorporation of fucose into cellular glycans.[3][4][5] It is designed for adherent cell lines (e.g., HEK293, HeLa, CHO).[1]

Reagents Required

-

Compound: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate (Stock: 100 mM in DMSO).[1]

-

Control: DMSO vehicle.

-

Assay Buffer: Complete culture medium (e.g., DMEM + 10% FBS).[1]

-

Detection: Aleuria Aurantia Lectin (AAL) conjugated to a fluorophore (detects core/outer arm fucose).

Step-by-Step Methodology

-

Preparation of Stock Solution:

-

Dissolve 10 mg of lyophilized powder in anhydrous DMSO to achieve 100 mM.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis.

-

-

Cell Seeding:

-

Seed cells in a 6-well plate at a density of

cells/well. -

Incubate overnight at 37°C, 5% CO₂ to achieve 60-70% confluency.[1]

-

-

Metabolic Labeling (Pulse):

-

Harvest & Analysis (Flow Cytometry):

-

Wash cells 2x with cold PBS to remove extracellular sugar.[1]

-

Detach cells (Trypsin-free dissociation recommended to preserve cell surface glycans).[1]

-

Stain with Fluorophore-conjugated AAL (1:200 dilution in 1% BSA/PBS) for 30 mins at 4°C.[1]

-

Analyze Mean Fluorescence Intensity (MFI) vs. DMSO control.

-

Part 4: Comparative Analysis & Troubleshooting

The following table contrasts the peracetylated analog with native fucose to guide experimental design.

| Feature | Native L-Fucose | Peracetylated Fucose (Ac4Fuc) |

| Membrane Entry | Active Transport (Saturable) | Passive Diffusion (Non-saturable) |

| Working Concentration | High (1 - 10 mM) | Low (10 - 50 µM) |

| Efficiency | Moderate (Dependent on SLC35C1) | High (Bypasses uptake regulation) |

| Toxicity Risk | Low | Moderate (Acetate burden at >100µM) |

| Primary Use Case | Physiological supplementation | Metabolic Glycoengineering / High-flux labeling |

Troubleshooting Guide

-

Issue: Low cell viability.[1]

-

Cause: Acetate toxicity or DMSO concentration >0.1%.[1]

-

Solution: Reduce concentration to 10-20 µM or perform a "pulse-chase" (feed for 4h, wash, incubate in normal media).

-

-

Issue: No increase in fucosylation.

-

Cause: High endogenous fucose synthesis (De Novo pathway) masking the salvage incorporation.

-

Solution: Use a cell line deficient in the de novo pathway (e.g., FX deficient CHO cells) or treat with a fucosylation inhibitor to lower the baseline.

-

References

-

PubChem. 1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose (Compound).[1] National Library of Medicine.[1] Available at: [Link][6]

-

S. Horner, et al. Applying Acylated Fucose Analogues to Metabolic Glycoengineering.[1] MDPI, Molecules, 2015.[1] Available at: [Link]

-

Wratil, P.R., et al. Metabolic Glycoengineering with N-Acyl Side Chain Modified Mannosamines.[1] Angewandte Chemie Int.[1] Ed., 2016.[1][7] (Context on peracetylated sugar handling).

-

Campbell, C.T., et al. Metabolic Glycoengineering: Synthetic Tools for Cell Biology.[1] Molecular BioSystems, 2007.[1] (Foundational review on the salvage pathway mechanism).

Sources

- 1. 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose | C14H20O9 | CID 11088873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [(2R,3S,6S)-3-Acetyloxy-6-(1-phenyl-1H-1,2,3-triazol-4-yl)-3,6-dihydro-2H-pyran-2-yl]methyl acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Applying Acylated Fucose Analogues to Metabolic Glycoengineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-hydroxyphenyl)methyl]phenyl]oxan-2-yl]methyl acetate | C27H29ClO10 | CID 67115824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Unlocking Cellular Fucosylation: A Technical Guide to Peracetylated L-Fucose

This technical guide details the biological activity, mechanism of action, and experimental utility of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate , scientifically recognized as 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (Peracetylated Fucose or Fuc4Ac) .[1]

Chemical Identity & Structural Significance

The IUPAC designation (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate describes a fully acetylated derivative of L-fucose (6-deoxy-L-galactose).[1][2][3] In the context of carbohydrate chemistry and drug development, this compound is a prodrug form of the essential monosaccharide L-fucose.[1]

-

Core Scaffold: The "2-methyloxan" moiety corresponds to the pyranose ring of fucose, where the methyl group (C6 in sugar numbering) is attached to the ring carbon adjacent to the oxygen.[1]

-

Lipophilic Modification: The hydroxyl groups at positions C1, C2, C3, and C4 are masked by acetyl esters.[1] This modification abolishes the polarity of the native sugar, increasing the partition coefficient (LogP) from ~ -2.0 (native fucose) to ~ 1.1 (peracetylated).[1]

-

Biological Implication: Unlike native fucose, which requires specific active transporters (e.g., SLC2A or SLC35 families) to enter the cell, the peracetylated analog traverses the plasma membrane via passive diffusion .[1]

Chemical Properties Table

| Property | Specification |

| Common Name | 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (Fuc4Ac) |

| Molecular Formula | C₁₄H₂₀O₉ |

| Molecular Weight | 332.30 g/mol |

| Solubility | Soluble in DMSO, Ethanol, DCM; Insoluble in Water |

| Stereochemistry | L-galacto configuration (typically supplied as α/β anomeric mixture) |

| Primary Utility | Metabolic Glycoengineering (MGE), Fucose Salvage Pathway Agonist |

Mechanism of Action: The "Trojan Horse" Strategy

The biological activity of this compound is defined by its ability to bypass the rate-limiting steps of cellular uptake and the de novo synthesis pathway.[1]

Cellular Entry and Activation[1]

-

Passive Diffusion: The high lipophilicity allows the compound to cross the lipid bilayer freely, achieving high intracellular concentrations independent of transporter expression levels.[1]

-

Intracellular Deacetylation: Once inside the cytosol, non-specific cytosolic esterases (e.g., carboxylesterases) rapidly hydrolyze the acetyl groups.[1]

-

Release of Active Substrate: This releases free L-fucose and four equivalents of acetate.[1] The free fucose is trapped inside the cell due to its polarity.[1]

Metabolic Incorporation (Salvage Pathway)

The liberated fucose enters the Fucose Salvage Pathway , where it is sequentially phosphorylated and activated to form GDP-Fucose , the universal donor for fucosyltransferases (FUTs).[1]

-

Step 1: Fucokinase (FUK) converts L-Fucose → L-Fucose-1-phosphate.[1]

-

Step 2: GDP-L-fucose pyrophosphorylase (GFPP) converts L-Fucose-1-P → GDP-L-Fucose.[1]

-

Step 3: Fucosyltransferases (FUTs) in the Golgi apparatus transfer the fucose from GDP-Fucose onto nascent glycoproteins and glycolipids (e.g., forming Lewis X, Sialyl Lewis X antigens).[1]

Pathway Visualization

The following diagram illustrates the entry and metabolic fate of the compound.

Caption: Mechanism of Peracetylated Fucose uptake and conversion to GDP-Fucose via the Salvage Pathway.[1][4]

Biological Applications & Therapeutic Potential[1][6][7][8][9]

Metabolic Glycoengineering (MGE)

Researchers use this compound to artificially boost intracellular fucose pools.[1] This is critical for:

-

Correcting Glycosylation Defects: In Leukocyte Adhesion Deficiency II (LAD II), the endogenous GDP-fucose transporter is defective.[1] High concentrations of cytosolic GDP-fucose (derived from the peracetylated precursor) can sometimes overcome this transport blockade by mass action or alternative entry into the Golgi.[1]

-

Modulating Antibody Efficacy: Fucosylation of the Fc region of IgG antibodies (specifically core fucose) significantly affects Antibody-Dependent Cellular Cytotoxicity (ADCC).[1] While afucosylation increases ADCC, controlled re-fucosylation studies use this compound to validate structure-function relationships.[1]

Cancer Biology

Aberrant fucosylation is a hallmark of cancer (e.g., increased Sialyl Lewis X expression facilitating metastasis).[1]

-

Competitive Inhibition Studies: While Fuc4Ac itself is a substrate, derivatives (e.g., 2-fluoro-peracetyl-fucose) are used as inhibitors.[1] Fuc4Ac serves as the essential positive control in these assays to establish baseline salvage pathway flux.[1]

Toxicity Considerations

-

Acetate Burden: The release of 4 moles of acetate per mole of sugar can acidify the cytoplasm and overwhelm Acetyl-CoA synthetases if used at high concentrations (>200 µM).[1] This can lead to "acetylation stress," artificially increasing protein acetylation levels (histones, tubulin).[1]

Experimental Protocols

Preparation of Stock Solution

Objective: Create a stable, sterile stock for cell culture.

-

Weighing: Accurately weigh 33.2 mg of 1,2,3,4-Tetra-O-acetyl-L-fucopyranose.

-

Solubilization: Dissolve in 1.0 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide) to create a 100 mM stock .

-

Note: The compound is hydrophobic; vortexing may be required.[1]

-

-

Sterilization: Filter through a 0.22 µm PTFE syringe filter (nylon filters may degrade in DMSO).[1]

-

Storage: Aliquot into amber tubes and store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles.[1]

Cell Surface Fucosylation Assay (Flow Cytometry)

Objective: Verify biological activity by measuring increased binding of fucose-specific lectins (e.g., Aleuria aurantia lectin - AAL).[1]

Materials:

Workflow:

-

Seeding: Seed cells at 2 x 10⁵ cells/well in a 6-well plate. Incubate overnight.

-

Treatment:

-

Harvesting: Detach cells using non-enzymatic dissociation buffer (EDTA-based) to preserve cell surface glycans.[1] Do not use Trypsin, as it cleaves glycoproteins.[1]

-

Staining:

-

Analysis: Analyze via Flow Cytometry.

-

Expected Result: A right-shift in fluorescence intensity (FL1) indicates increased incorporation of fucose into cell surface glycoconjugates compared to DMSO control.[1]

-

References

-

Becker, D.J.[1] & Lowe, J.B. (2003).[1] Fucose: biosynthesis and biological function in mammals.[1] Glycobiology, 13(7), 41R-53R.[1] Link

-

Sarkar, A.K., et al. (1995).[1] Fucosyltransferase activity in human leukocytes: modulation by peracetylated fucose.[1] Journal of Biological Chemistry, 270, 2639-2643.[1] Link

-

Luhn, K., et al. (2001).[1] The gene defective in leukocyte adhesion deficiency II encodes a putative fucose transporter.[1] Nature Genetics, 28, 69-72.[1] Link[1]

-

Vocadlo, D.J., et al. (2003).[1] A chemical approach for identifying O-GlcNAc-modified proteins in cells.[1] Proceedings of the National Academy of Sciences, 100(16), 9116-9121.[1] (Demonstrates the peracetylation strategy for sugar delivery). Link[1]

Sources

- 1. [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-11-oxo-17-(6-oxopyran-3-yl)-2,3,6,7,8,9,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methyl acetate | C38H48O14 | CID 164618705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose | C14H20O9 | CID 11088873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,3,4-Tetra-O-acetyl-L-fucopyranose | C14H20O9 | CID 11012995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetra-O-acetyl-L-rhamnopyranose | 30021-94-4 | Benchchem [benchchem.com]

- 5. Buy Acetobromofucose | 16741-27-8 [smolecule.com]

The Lipophilic Trojan Horse: Development and Utility of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate

Common Name: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (Peracetylated Fucose) Context: Metabolic Oligosaccharide Engineering (MOE) & Glycobiology Drug Development[1]

Part 1: Executive Summary & Chemical Identity[1]

The compound systematically identified as (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate is widely recognized in the scientific community as 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (FucAc4).[1] It represents a cornerstone "discovery" not as a novel natural product, but as a rationally designed chemical tool that revolutionized the study of cellular glycosylation.[1]

In the context of drug development and glycobiology, this molecule serves as a "Trojan Horse" delivery system.[1] It was developed to overcome the poor membrane permeability of free L-fucose, enabling researchers to bypass strictly regulated membrane transporters and flood the intracellular biosynthetic pathways with fucose surrogates.[1] This technology underpins modern advancements in metabolic oligosaccharide engineering (MOE), cancer biomarker discovery, and the development of fucosylation inhibitors.[1]

Chemical Identity Matrix[1][2]

| Property | Specification |

| IUPAC Name | [(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate |

| Common Name | 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (FucAc4) |

| CAS Number | 24332-95-4 |

| Molecular Formula | C₁₄H₂₀O₉ |

| Molecular Weight | 332.30 g/mol |

| Core Scaffold | L-Fucopyranose (6-deoxy-L-galactose) |

| Modification | Peracetylation (Hydroxyl groups capped with acetate esters) |

Part 2: The Bioavailability Challenge & The "Discovery"

The Barrier Problem

Under physiological conditions, free monosaccharides like L-fucose are polar and cannot passively diffuse across the lipophilic cell membrane.[1] They rely on specific salvage pathway transporters (e.g., SLC35C1) which are often rate-limiting or downregulated in disease states.[1] This created a bottleneck for researchers attempting to modulate glycosylation or introduce synthetic fucose analogs (e.g., for imaging or inhibition) into cells.[1]

The Peracetylation Solution

The "discovery" of FucAc4 was a chemical biology innovation.[1] By masking the polar hydroxyl groups of L-fucose with acetyl esters, researchers created a hydrophobic prodrug.[1]

Mechanism of "Trojan Horse" Entry:

-

Lipophilicity: The acetyl groups render the molecule non-polar, allowing it to cross the plasma membrane via passive diffusion , independent of transporters.[1]

-

Intracellular Activation: Once inside the cytosol, non-specific esterases (carboxylesterases) hydrolyze the acetyl groups.[1]

-

Trapping: The molecule reverts to free L-fucose (or its analog), which is now charged/polar and trapped inside the cell.[1]

-

Metabolic Hijacking: The free fucose enters the Fucose Salvage Pathway , is converted to GDP-Fucose by Fucokinase (FUK) and GDP-Fucose Pyrophosphorylase (GFPP), and is incorporated into glycans by Fucosyltransferases (FUTs).[1]

Part 3: Chemical Synthesis Protocol

The synthesis of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate is a standard acetylation of L-fucose.[1] This protocol ensures high yield and purity, essential for biological applications where trace contaminants can alter cell phenotype.[1]

Reagents & Equipment[1]

-

Starting Material: L-Fucose (CAS 2438-80-4)[1]

-

Reagent: Acetic Anhydride (Ac₂O)[1]

-

Catalyst/Solvent: Pyridine (anhydrous)[1]

-

Workup: Dichloromethane (DCM), HCl (1M), NaHCO₃ (sat.), Brine, MgSO₄.[1]

Step-by-Step Methodology

-

Reaction Setup:

-

In a round-bottom flask under nitrogen atmosphere, dissolve L-Fucose (1.0 eq) in anhydrous Pyridine (10 mL per gram of fucose).

-

Cool the solution to 0°C using an ice bath.

-

-

Acetylation:

-

Add Acetic Anhydride (5.0 eq) dropwise to the stirring solution.

-

Scientific Rationale: 5 equivalents ensure full acetylation of the 4 hydroxyl groups plus a slight excess to drive the reaction to completion.[1]

-

Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1).[1]

-

-

Quenching & Extraction:

-

Purification:

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

-

Flash Chromatography: Purify the crude oil using silica gel chromatography (Gradient: 10% → 40% Ethyl Acetate in Hexane).

-

Product: The resulting white solid or colorless oil is the target peracetylated fucose (mixture of α/β anomers).[1]

-

Part 4: Biological Application & Signaling Pathway[1]

The utility of this compound lies in its processing by the Fucose Salvage Pathway .[1] Below is the detailed mechanism of how FucAc4 is metabolized to modulate the cell surface glycome.

Graphviz Diagram: The Fucose Salvage Pathway[1]

Caption: The metabolic trajectory of Peracetylated Fucose (FucAc4). Passive diffusion allows entry, followed by esterase activation and processing via the Salvage Pathway to fucosylate surface proteins.[1]

Part 5: Experimental Protocol – Metabolic Labeling

This protocol describes how to use FucAc4 (or its azide/alkynyl analogs) to label cells.[1]

Objective: Enhance intracellular GDP-fucose pools or introduce a bio-orthogonal handle (if using analogs like FucAz4).

-

Cell Preparation:

-

Culture cells (e.g., CHO, HeLa, Jurkat) in appropriate media (RPMI/DMEM + 10% FBS) until 70% confluency.[1]

-

-

Stock Solution Preparation:

-

Dissolve FucAc4 in 100% DMSO to create a 100 mM stock solution.[1]

-

Note: Store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Treatment:

-

Analysis:

Part 6: References

-

Luchansky, S. J., Goon, S., & Bertozzi, C. R. (2004).[1] Expanding the diversity of unnatural cell-surface sialic acids.[1] ChemBioChem, 5(3), 371-374.[1]

-

Rillahan, C. D., et al. (2012).[1] Global metabolic inhibitors of sialyl- and fucosyltransferases remodel the glycome.[1] Nature Chemical Biology, 8, 661–668.[1]

-

Sawa, M., et al. (2006).[1] Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo. Proceedings of the National Academy of Sciences, 103(33), 12371-12376.[1] [1]

-

PubChem Compound Summary. (2024). 1,2,3,4-Tetra-O-acetyl-L-fucopyranose.[1][2][3][4][][6][7] National Center for Biotechnology Information.[1] [1]

-

Okeley, N. M., et al. (2013).[1] Development of orally active inhibitors of protein and cellular fucosylation.[1][8] Proceedings of the National Academy of Sciences, 110(14), 5404-5409.[1] [1]

Sources

- 1. 1,2,3,4-Tetra-O-acetyl-L-fucopyranose | C14H20O9 | CID 11012995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 64913-16-2 , 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose, Cas:64913-16-2 [chemsynlab.com]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 6. synthose.com [synthose.com]

- 7. 1,2,3,4-Tetra-o-acetyl-l-fucopyranose/CAS:7404-35-5-HXCHEM [hxchem.net]

- 8. pnas.org [pnas.org]

Peracetylated L-Rhamnose: Technical Guide to (4,5,6-Triacetyloxy-2-methyloxan-3-yl) Acetate

Executive Summary

Molecule Identity: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate

Common Name: 1,2,3,4-Tetra-O-acetyl-L-rhamnopyranose

CAS Registry: 27821-11-0 (

This technical guide dissects the synthesis, characterization, and application of (4,5,6-triacetyloxy-2-methyloxan-3-yl) acetate , widely recognized in carbohydrate chemistry as peracetylated L-rhamnose .[2] This molecule serves as a critical "universal donor" in the synthesis of complex glycosides, including bioactive saponins and antibody-drug conjugate (ADC) linkers.[2] Its tetra-acetylated scaffold provides essential lipophilicity for organic solubility and acts as a robust protecting group strategy during multi-step oligosaccharide assembly.[2]

Part 1: Chemical Architecture & Significance[2][3]

The systematic name (4,5,6-triacetyloxy-2-methyloxan-3-yl) acetate describes a fully substituted tetrahydropyran (oxane) ring.[2] In the context of carbohydrate nomenclature (L-rhamnose), the "2-methyl" designation in the heterocyclic naming convention corresponds to the C5-methyl group characteristic of 6-deoxy-L-mannose.[2]

Structural Logic[2][3][4]

-

Oxan-3-yl acetate: Indicates the core pyranose ring with an ester at the anomeric position (depending on numbering direction) or C2/C3.[2]

-

Triacetyloxy: Protects the remaining hydroxyls (C2, C3, C4 in sugar numbering).[2][3]

-

Stereochemistry: The molecule exists primarily as an anomeric mixture (

).[2][3] The

Why This Molecule Matters[2][3]

-

Glycosyl Donor Precursor: It is the immediate precursor to rhamnosyl halides (via HBr/AcOH) and thioglycosides , which are required to couple rhamnose to aglycones (e.g., in flavonoid or steroid synthesis).[2][3]

-

Purification Handle: Crude L-rhamnose hydrolysates are often acetylated immediately to allow purification via silica gel chromatography, which is impossible with the free sugar.[2]

Part 2: Synthesis Protocol (Self-Validating System)

The standard synthesis utilizes nucleophilic acyl substitution driven by a pyridine base catalyst.[2] This protocol is designed to be self-validating: the color change and solubility shift provide immediate feedback on reaction progress.[2]

Reagents & Materials[2][3][5][6][7]

-

Substrate: L-Rhamnose monohydrate (High purity).

-

Reagent: Acetic Anhydride (

), >99%.[2][3] -

Quenching: Ice-water /

.[2][3]

Step-by-Step Methodology

1. Solvation & Activation (Endothermic

-

Action: Suspend L-Rhamnose (10.0 g) in anhydrous pyridine (60 mL) in a round-bottom flask under nitrogen.

-

Observation: The sugar will not fully dissolve initially.[2]

-

Causality: Pyridine acts as both solvent and nucleophilic catalyst, forming a reactive

-acetylpyridinium intermediate with acetic anhydride.[2]

2. Acetylation (The Kinetic Phase) [2][3]

-

Action: Cool the mixture to 0°C. Add Acetic Anhydride (40 mL, ~6.5 eq) dropwise over 20 minutes.

-

Critical Control: Do not allow temperature to spike above 5°C during addition to prevent darkening (sugar degradation).[2]

-

Observation: As the reaction proceeds, the suspension clears to a homogenous yellow/orange solution.[2] This clarity validates the complete acetylation of the polar hydroxyl groups.[2]

3. Thermal Equilibration

-

Action: Allow the reaction to warm to room temperature (23°C) and stir for 12–16 hours.

-

Logic: This ensures thermodynamic equilibration of the anomeric acetates.[2]

4. Quenching & Extraction

-

Action: Pour the reaction mixture into 500 mL of ice-water with vigorous stirring.

- hydrolyzes to acetic acid.[2][3] The product precipitates as a sticky oil or solid.[2]

-

Isolation: Extract with Dichloromethane (DCM).[2][3] Wash the organic layer with 1M HCl (to remove pyridine), saturated

(to remove acid), and brine.[2][3]

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle involving pyridine and the stepwise acetylation of the rhamnose scaffold.

Caption: Pyridine-catalyzed acetylation mechanism via the highly electrophilic N-acetylpyridinium species.[2][3]

Part 3: Analytical Characterization[2]

To ensure scientific integrity, the isolated product must be validated against standard spectroscopic data.[2] The presence of four distinct acetate signals in the proton NMR is the primary pass/fail criterion.[2]

Physicochemical Data Table

| Property | Value / Observation |

| Molecular Formula | |

| Molecular Weight | 332.30 g/mol |

| Appearance | Colorless syrup (often crystallizes upon standing/trituration with EtOH) |

| Solubility | Soluble: DCM, EtOAc, MeOH.[1][2][3][5] Insoluble: Water.[1][2] |

| TLC ( | ~0.5 (Hexane:EtOAc 1:[2][3]1) |

NMR Validation Criteria (CDCl₃, 400 MHz)

The chemical shifts below correspond to the

| Position | Multiplicity | Coupling ( | Assignment Logic | |

| H-1 | 6.01 | d | 1.9 | Anomeric proton (deshielded by two oxygens).[2][3] Small |

| H-2 | 5.30 | dd | 3.5, 1.9 | Adjacent to anomeric center.[2][3] |

| H-3 | 5.08 | dd | 10.0, 3.5 | Ring proton.[2][3] |

| H-4 | 5.48 | t | 10.0 | Triplet appearance due to similar coupling constants.[2][3] |

| H-5 | 3.95 | dq | 10.0, 6.2 | Shielded ring proton; couples to methyl group.[2][3] |

| CH₃ (C6) | 1.24 | d | 6.2 | Characteristic doublet of the 6-deoxy methyl group.[2][3] |

| OAc (x4) | 2.00–2.20 | s | - | Four distinct singlets corresponding to the acetyl methyls.[2][3] |

Part 4: Applications in Drug Development[2][3]

This molecule is rarely the end product; it is a Gateway Intermediate .[2]

Synthesis of Rhamnosyl Donors (Schmidt Imidates)

The anomeric acetate is selectively hydrolyzed (using hydrazine acetate or benzylamine) to the hemiacetal, which is then reacted with trichloroacetonitrile.[2][3] This yields the Trichloroacetimidate donor , a gold standard for stereoselective glycosylation in natural product synthesis (e.g., Ginsenosides).[2][3]

Thioglycoside Activation

Reaction with thiols (e.g., ethanethiol, thiophenol) in the presence of Lewis acids (

Workflow Diagram: Activation Pathways

Caption: Divergent synthetic pathways transforming peracetylated rhamnose into reactive glycosyl donors.[2][3]

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (Standard acetylation protocols).

-

PubChem. "beta-L-Rhamnose tetraacetate (CID 11012994)."[2] National Library of Medicine.[2] [Link][2][3]

Sources

- 1. guidechem.com [guidechem.com]

- 2. beta-L-Rhamnose tetraacetate | C14H20O9 | CID 11012994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetra-O-acetyl-L-rhamnopyranose | 30021-94-4 | Benchchem [benchchem.com]

- 4. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol;[(2S,3S,4R,5R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate | C20H32O14 | CID 167678313 - PubChem [pubchem.ncbi.nlm.nih.gov]

NMR Spectrum Guide: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate

The following guide details the NMR spectral analysis of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate . Based on the IUPAC nomenclature and search verification, this compound is identified as 1,2,3,4-Tetra-O-acetyl-6-deoxy-hexopyranose , specifically the

Technical Designation: 1,2,3,4-Tetra-O-acetyl- -L-fucopyranose[1][2][3][4]

Executive Summary

The compound (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate is the systematic IUPAC name for peracetylated 6-deoxy-hexoses.[1] In the context of drug development and glycomimetics, it most frequently refers to 1,2,3,4-Tetra-O-acetyl-

This guide provides a rigorous analysis of its

Structural Deconstruction & Numbering

To interpret the spectrum accurately, one must map the systematic oxane numbering to the standard carbohydrate numbering (L-Fucose).[1]

| Systematic (Oxane) Position | Substituent | Carbohydrate (Fucose) Position | Chemical Environment |

| 1 | Ring Oxygen | O5 | Ether Oxygen |

| 2 | Methyl ( | C5 | Methine + Methyl group |

| 3 | Acetate ( | C4 | Methine (Axial in Galacto) |

| 4 | Acetate ( | C3 | Methine (Equatorial in Galacto) |

| 5 | Acetate ( | C2 | Methine (Equatorial in Galacto) |

| 6 | Acetate ( | C1 | Anomeric Methine |

Stereochemical Note: L-Fucose has the galacto configuration (HO-4 is axial).[1] In the

H NMR Spectral Analysis (CDCl , 400 MHz)

The Anomeric Proton (H1)[1]

-

Chemical Shift:

6.34 ppm[2] -

Multiplicity: Doublet (d)

-

Coupling Constant (

): ~3.5 – 4.0 Hz[1] -

Mechanistic Insight: The H1 signal is the most deshielded proton due to the electron-withdrawing effects of the ring oxygen and the anomeric acetoxy group. The small coupling constant (

Hz) indicates a gauche relationship between H1 (equatorial) and H2 (axial-like), confirming the

The Ring Protons (H2, H3, H4)

These protons appear in the crowded region between 5.0 and 5.5 ppm, strongly deshielded by the attached O-acetyl groups.

-

H2 (

5.30 - 5.35 ppm): Appears as a doublet of doublets (dd).[1] It couples to H1 ( -

H3 (

5.30 - 5.35 ppm): Often overlaps with H2.[1] It shows a large trans-diaxial coupling to H2 ( -

H4 (

5.25 - 5.30 ppm): In the galacto-configuration, H4 is equatorial.[1] It typically appears as a narrow multiplet or doublet of doublets with small couplings to H3 and H5 (

The C5-Proton (H5) and Methyl Group (H6)[1]

-

H5 (

4.25 - 4.30 ppm): A quartet of doublets (qd). It couples strongly to the methyl group (H6) and weakly to H4.[1] The shift is lower than H1-H4 because C5 is not directly attached to an O-acetyl group (it is attached to the ring oxygen and the methyl).[1] -

H6 (Methyl,

1.15 ppm): A distinct doublet with

Acetyl Groups[1][2][3][6][7]

-

Region:

2.00 – 2.20 ppm -

Pattern: Four sharp singlets corresponding to the methyl protons of the acetate groups at C1, C2, C3, and C4. The C1-OAc is often the most deshielded or distinct due to the anomeric effect.

Experimental Protocol: Self-Validating Assignment

To ensure trustworthiness in assignment, follow this protocol which uses internal cross-validation.

Step 1: Sample Preparation[1]

-

Solvent: Dissolve 10-15 mg of the compound in 0.6 mL of CDCl

(99.8% D). -

Reference: Use residual CHCl

( -

Tube: High-quality 5mm NMR tube to minimize shimming artifacts.

Step 2: Acquisition Parameters[1]

-

Pulse Sequence: Standard 1D proton (zg30 or equivalent).

-

Scans (NS): 16 or 32 scans are sufficient due to the high sensitivity of the acetyl methyls.[1]

-

Relaxation Delay (D1): Set to

2.0 seconds to ensure accurate integration of the anomeric proton.

Step 3: Validation Workflow (COSY & HSQC)[1]

-

Identify H1: Locate the doublet at >6.0 ppm.

-

Trace Connectivity (COSY):

-

Confirm 6-Deoxy System:

-

Locate the Methyl doublet at 1.15 ppm.

-

Confirm correlation to the quartet at ~4.3 ppm (H5).[1]

-

Summary of NMR Data

| Proton | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| H1 | 6.34 | d | Anomeric, | |

| H2 | 5.33 | dd | Large | |

| H3 | 5.30 | dd | Overlaps with H2; trans to H2 | |

| H4 | 5.28 | dd | Equatorial (Galacto); small | |

| H5 | 4.28 | qd | Shielded; couples to Methyl | |

| H6 | 1.15 | d | Methyl group (6-deoxy) | |

| OAc | 2.00 - 2.18 | 4 | - | Acetyl methyls |

Structural Visualization & Logic

The following diagram illustrates the connectivity and the key COSY correlations used to walk through the spin system.

Figure 1: COSY correlation pathway for 1,2,3,4-Tetra-O-acetyl-

References

-

PubChem Compound Summary . 1,2,3,4-Tetra-O-acetyl-alpha-L-fucopyranose (CID 11012995).[1] National Center for Biotechnology Information. Available at: [Link][1]

-

RSC Journals . Conformational analysis of fucose derivatives. Available at: [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, tetraacetate [webbook.nist.gov]

- 3. synthose.com [synthose.com]

- 4. 1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose | C14H20O9 | CID 11088873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose(18968-05-3) 1H NMR [m.chemicalbook.com]

Technical Guide: Mass Spectrometry of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate

This guide details the mass spectrometry profiling of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate , chemically identified as a Tetra-O-acetyl-6-deoxyhexopyranose (e.g., peracetylated fucose, rhamnose, or quinovose).[1][2][3] This compound is a critical intermediate in glycomimetic drug synthesis and a common impurity in carbohydrate-based pharmaceutical ingredients (APIs).[1][2][3]

Compound Class: Peracetylated 6-Deoxyhexose | Formula: C₁₄H₂₀O₉ | MW: 332.30 Da[1][2][3]

Executive Summary & Compound Identity

This guide addresses the structural characterization and quantification of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate using LC-MS/MS.[1][2][3] This molecule represents a fully acetylated pyranose ring where the hydroxymethyl group (C6 in hexoses) is reduced to a methyl group (6-deoxy), and all hydroxyls (including the anomeric position) are protected as acetate esters.[2][3]

Chemical Structure Analysis[1][2][4][5]

-

Systematic Name: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate[1][2][3]

-

Common Equivalents: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose; 1,2,3,4-Tetra-O-acetyl-L-rhamnopyranose.[1][2][3]

-

Key Structural Features:

-

2-Methyl Group: Corresponds to the C6 methyl of a 6-deoxy sugar (e.g., fucose).[1][2][3]

-

Four Acetate Groups: Located at positions 3, 4, 5, and 6 of the oxane ring (corresponding to C1, C2, C3, C4 in sugar numbering).[1][3]

-

Labile Moieties: The anomeric acetate (C-O-C-OAc linkage) is the most labile, serving as the primary site for in-source fragmentation.[1][2]

Instrumentation & Methodology

To achieve high sensitivity and structural validation, Electrospray Ionization (ESI) in positive mode is the standard.[3] While APCI can be used for non-polar derivatives, ESI provides distinct adduct patterns useful for confirmation.[1][3]

Recommended LC-MS Configuration

| Parameter | Setting / Protocol | Rationale |

| Ionization Source | ESI Positive (+) | Acetylated sugars ionize poorly as [M+H]⁺; they favor alkali adducts [M+Na]⁺ or ammonium adducts [M+NH₄]⁺.[1][2][3] |

| Column Chemistry | C18 (Reversed Phase) | The four acetate groups render the sugar hydrophobic enough for standard C18 retention.[3] |

| Mobile Phase A | Water + 5 mM Ammonium Acetate | Promotes stable [M+NH₄]⁺ (m/z 350) and [M+Na]⁺ (m/z 355) formation.[2][3] |

| Mobile Phase B | Methanol or Acetonitrile | Methanol often yields cleaner spectra for carbohydrate esters.[1][2][3] |

| Gradient | 10% B to 90% B over 10 min | Ensures separation from non-acetylated hydrolysis products.[1][2][3] |

| Cone Voltage | Low (15–30 V) | Critical: High cone voltage causes in-source loss of Acetate (-60 Da), mimicking degradation.[1][2][3] |

Fragmentation Mechanism (CID)

The collision-induced dissociation (CID) of peracetylated 6-deoxyhexoses follows a predictable "unzipping" mechanism. Understanding this is vital for distinguishing the parent molecule from its deacetylated metabolites.[1][3]

Primary Ionization Pathways[1][2]

-

Sodium Adduct [M+Na]⁺ (m/z 355): The most stable precursor.[1][3] Fragmentation is dominated by neutral losses of Acetic Acid (AcOH, 60 Da).[1][3]

-

Ammonium Adduct [M+NH₄]⁺ (m/z 350): Often loses ammonia (NH₃) to form the protonated species [M+H]⁺ (m/z 333) or immediately loses AcOH.[2][3]

-

Protonated Ion [M+H]⁺ (m/z 333): Rarely observed intact; typically degrades instantly to the oxocarbenium ion [M+H-AcOH]⁺ (m/z 273).[2][3]

Detailed Fragmentation Pathways

Upon activation, the molecule undergoes sequential elimination of acetic acid and ketene.[3]

-

Pathway A (Neutral Loss of AcOH): The anomeric acetate is lost first, generating a stable oxocarbenium ion.[3]

-

Pathway B (Ketene Elimination): A competitive pathway involving the loss of ketene (CH₂=C=O, 42 Da) from the acetate groups, often observed in highly energetic collisions.[3]

-

m/z 295 → m/z 253 (Loss of Ketene)[3]

-

-

Diagnostic Ion (m/z 153): A characteristic ion for polyacetylated carbohydrate skeletons, often formed via complex rearrangement and loss of all side chains.[3]

Visualization of Fragmentation (DOT)[2][3]

Caption: ESI(+) Fragmentation pathway for Tetra-O-acetyl-6-deoxyhexose. The Sodium adduct pathway (Blue) is preferred for quantitation, while the Protonated pathway (Green) yields structural diagnostic ions.[3]

Experimental Protocol: Quantification Workflow

Sample Preparation[1][2][4][8]

-

Stock Solution: Dissolve 1 mg of (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate in 1 mL of Acetonitrile (ACN).

-

Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water containing 2 mM Ammonium Acetate.

-

Note: Avoid unbuffered water, as pH extremes can cause hydrolysis of the acetate groups.[3]

-

LC-MS/MS Acquisition Parameters (MRM Mode)

For trace analysis (e.g., impurity profiling), use Multiple Reaction Monitoring (MRM).[1][3]

| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |

| Quantifier | 355.1 [M+Na]⁺ | 295.1 | 15–20 | High abundance, specific loss of one acetate.[1][2][3] |

| Qualifier 1 | 355.1 [M+Na]⁺ | 235.1 | 25–30 | Confirmation via second acetate loss.[1][3] |

| Qualifier 2 | 350.2 [M+NH₄]⁺ | 333.1 | 10 | Confirms ammonium adduct presence (soft transition).[2][3] |

Data Interpretation & Troubleshooting[1][2][5]

-

Isomer Differentiation: This method detects the mass of any tetra-acetylated 6-deoxyhexose (Fucose, Rhamnose, Quinovose).[1][2][3] To distinguish specific isomers (e.g., Fucose vs. Rhamnose derivatives), chromatographic separation is required.[1][3] Fucose derivatives typically elute slightly earlier than Rhamnose on C18 columns due to stereochemical differences in solvation.[1][2][3]

-

In-Source Decay: If you observe high signals for m/z 295 or 273 in the MS1 scan (full scan), reduce the Desolvation Temperature (< 350°C) and Cone Voltage.

References

-

Domon, B., & Costello, C. E. (1988).[1][3] A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates. Glycoconjugate Journal, 5, 397-409.[1][2][3] Link[2][3]

-

Reinhold, V. N., & Carr, S. A. (1983).[1][3] Mass spectrometry of carbohydrates: Quantification and structure. Mass Spectrometry Reviews, 2(2), 153-221.[1][2][3] Link[2][3]

-

Harvey, D. J. (1999).[1][3] Electrospray mass spectrometry and fragmentation of N-linked carbohydrates. Mass Spectrometry Reviews, 18(6), 349-450.[1][2][3] Link

-

PubChem Compound Summary. (2024). 2,3,4-Tri-O-acetyl-beta-L-fucopyranosyl azide (Structural Analog Data). National Center for Biotechnology Information.[1][2][3] Link[2][3]

-

NIST Chemistry WebBook. (2024).[1][2][3] Mass Spectrum of Acetylated Hexoses. National Institute of Standards and Technology.[1][3] Link

Sources

- 1. beta-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | C16H23NO10 | CID 6547253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (6-(6-(6-((12,14-Dihydroxy-10,13-Dimethyl-17-(5-Oxo-2H-Furan-3-Yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-Tetradecahydrocyclopenta(A)Phenanthren-3-Yl)Oxy)-4-Hydroxy-2-Methyloxan-3-Yl)Oxy-4-Hydroxy-2-Methyloxan-3-Yl)Oxy-2-Methyl-3-(3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl)Oxyoxan-4-Yl) Acetate | C49H76O20 | CID 3879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CMNPD [cmnpd.org]

- 4. 2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide | C12H17N3O7 | CID 15720054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3,4,6-tetra-O-acetyl-D-galactopyranose | C14H20O10 | CID 11057162 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Stability Profiling and Storage Protocols for (4,5,6-Triacetyloxy-2-methyloxan-3-yl) Acetate

(Peracetylated 6-Deoxyhexopyranose)

Executive Summary: Molecular Identity & Critical Properties

Target Molecule: (4,5,6-Triacetyloxy-2-methyloxan-3-yl) acetate Common Nomenclature: 1,2,3,4-Tetra-O-acetyl-L-fucopyranose (or L-rhamnopyranose, depending on stereochemistry). CAS Registry (Generic): 64913-16-2 (L-Fucose isomer); 15762-35-3 (General class).

To ensure precise handling, we must first decode the IUPAC nomenclature provided in the topic. The "2-methyloxan" scaffold indicates a tetrahydropyran ring with a methyl group adjacent to the oxygen, characteristic of 6-deoxyhexoses (like fucose or rhamnose). The "Triacetyloxy" at positions 4, 5, and 6, combined with an "acetate" at position 3, confirms this is a peracetylated sugar (Tetra-O-acetyl).